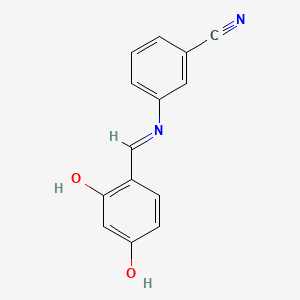
Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dihydroxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H10N2O2. It is a Schiff base derived from the condensation of 2,4-dihydroxybenzaldehyde and 3-aminobenzonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dihydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential use as an enzyme inhibitor and in drug design.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile
- 3-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzonitrile
- 3-[(4-diethylamino-2-hydroxybenzylidene)amino]benzonitrile
Uniqueness
3-[(2,4-dihydroxybenzylidene)amino]benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 2 and 4 positions enhances its antioxidant activity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-2-1-3-12(6-10)16-9-11-4-5-13(17)7-14(11)18/h1-7,9,17-18H |
InChI Key |
BTQGCXJRJSROBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















